An In-depth Technical Guide to the Chemical Properties and Stability Profile of DL-Panthenol
An In-depth Technical Guide to the Chemical Properties and Stability Profile of DL-Panthenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Panthenol, a racemic mixture of the D- and L-isomers of panthenol, is a well-established provitamin of B5 (pantothenic acid) widely utilized in pharmaceutical, cosmetic, and personal care formulations. Its efficacy as a moisturizer, humectant, and wound-healing agent is attributed to the biological activity of its dextrorotatory isomer, D-panthenol (dexpanthenol), which is readily converted to pantothenic acid within the body. Pantothenic acid is a crucial component of coenzyme A, a vital molecule in numerous metabolic pathways.[1] This technical guide provides a comprehensive overview of the chemical properties and stability profile of DL-panthenol, offering critical data and methodologies for researchers and formulation scientists.
Chemical Properties of DL-Panthenol
DL-Panthenol is a white, crystalline, and hygroscopic powder.[2] Its chemical and physical properties are summarized in the tables below.
| Identifier | Value |
| Chemical Name | 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide |
| Synonyms | DL-Pantothenyl alcohol, Provitamin B5 |
| CAS Number | 16485-10-2 |
| Molecular Formula | C9H19NO4 |
| Molecular Weight | 205.25 g/mol [3] |
| Physicochemical Property | Value |
| Appearance | White to creamy white crystalline powder[4] |
| Melting Point | 64.5 - 68.5 °C[4] |
| Boiling Point | 118 - 120 °C at 2.7 Pa |
| Solubility | Freely soluble in water, alcohol, and propylene glycol; slightly soluble in glycerin. |
| pH (5% aqueous solution) | 5.5 - 7.0 |
| Hygroscopicity | Hygroscopic |
Stability Profile of DL-Panthenol
The stability of DL-panthenol is a critical factor in the formulation of stable and effective products. Its degradation is primarily influenced by pH, temperature, and light. The main degradation pathways are hydrolysis and racemization.
pH Stability
DL-Panthenol is most stable in aqueous solutions with a pH range of 4 to 7, with optimal stability around pH 6. Outside this range, particularly in strongly acidic or alkaline conditions, it undergoes hydrolysis of the amide linkage to form pantolactone and 3-aminopropanol.
Temperature Stability
Exposure to high temperatures can lead to the degradation and racemization of DL-panthenol. Heating above 70°C may induce racemization, which is the conversion of the biologically active D-panthenol to the inactive L-panthenol, thereby reducing the physiological efficacy of the product. Prolonged exposure to even moderately elevated temperatures can accelerate hydrolysis.
Photostability
DL-Panthenol is generally considered to be fairly stable to light. However, as with most active ingredients, protection from direct and prolonged exposure to UV radiation is recommended to prevent any potential photodegradation.
Quantitative Stability Data
While the qualitative stability profile of panthenol is well-documented, specific quantitative kinetic data for the degradation of DL-panthenol (racemic mixture) is not extensively available in the public domain. The following table summarizes the available information, with some data pertaining to the D-isomer (dexpanthenol) or pantothenic acid provided as a reference. Researchers should consider this when designing stability studies for formulations containing DL-panthenol.
| Parameter | Condition | Observation/Value | Notes |
| Optimal pH Stability | pH 4-7 | Most stable | For aqueous solutions |
| Hydrolysis | Acidic (pH < 4) or Alkaline (pH > 7) | Hydrolyzes to pantolactone and 3-aminopropanol | Rate increases with deviation from optimal pH |
| Thermal Degradation | > 70-75 °C | Degradation and racemization occur | Racemization leads to loss of biological activity |
| Photodegradation | UV light exposure | Generally stable, but protection is recommended | |
| Degradation Kinetics | Not specified for DL-panthenol | Follows first-order kinetics for pantothenic acid thermal degradation | Specific rate constants and half-lives for DL-panthenol hydrolysis and racemization at various pH and temperatures are not readily available. |
Experimental Protocols
Stability-Indicating HPLC Method for Panthenol
This section outlines a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of panthenol in pharmaceutical and cosmetic formulations, which can be validated as a stability-indicating assay.
1. Chromatographic Conditions:
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size
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Mobile Phase: A mixture of a phosphate buffer (e.g., 0.037 M monobasic potassium phosphate, adjusted to pH 3.2 with phosphoric acid) and methanol (e.g., 90:10 v/v)
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Flow Rate: 1.5 mL/min
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Detection: UV at 205 nm
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Injection Volume: 20 µL
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Column Temperature: Ambient or controlled at 25 °C
2. Standard and Sample Preparation:
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Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of DL-panthenol reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
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Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 10-100 µg/mL).
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Sample Solution: Accurately weigh a quantity of the formulation, disperse or dissolve it in a suitable solvent, and dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Forced Degradation (Stress Testing) Protocol:
To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed on a sample of DL-panthenol.
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Acid Hydrolysis: Treat the sample with an acid solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C) for a specified period. Neutralize the solution before analysis.
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Alkaline Hydrolysis: Treat the sample with a base solution (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature for a specified period. Neutralize the solution before analysis.
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Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H2O2) at room temperature for a specified period.
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Thermal Degradation: Expose the solid or a solution of the sample to dry heat (e.g., 80 °C) for a specified period.
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Photodegradation: Expose the sample (solid or in solution) to UV light (e.g., 254 nm) for a specified duration.
The goal of the stress testing is to achieve 5-20% degradation of the active ingredient. The stressed samples are then analyzed by the HPLC method to ensure that the degradation products are well-resolved from the parent DL-panthenol peak and from each other.
Visualizations
Metabolic Pathway of Panthenol to Coenzyme A
The biological activity of DL-panthenol stems from the conversion of D-panthenol to pantothenic acid, which is then utilized in the synthesis of Coenzyme A.
Caption: Metabolic conversion of D-panthenol to Coenzyme A.
Experimental Workflow for DL-Panthenol Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study of a formulation containing DL-panthenol.
Caption: General workflow for DL-panthenol stability testing.
Conclusion
This technical guide has provided a detailed overview of the chemical properties and stability profile of DL-panthenol. While its physicochemical properties are well-characterized, a deeper understanding of its degradation kinetics under various conditions would be beneficial for optimizing formulation development and ensuring product quality. The provided experimental protocols and workflows offer a solid foundation for researchers and scientists working with this versatile ingredient. By carefully considering the stability characteristics of DL-panthenol, formulators can develop robust and effective products that deliver the desired therapeutic and cosmetic benefits.
